2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate
Description
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate (CAS: SH-7453, MFCD32065814) is a benzenesulfonate ester characterized by a 2,2-dimethylpropyl (neopentyl) group at the sulfonate oxygen and a 4-(4-methoxyphenoxy) substituent on the benzene ring . This compound exhibits 95% purity and is structurally distinct due to its bulky neopentyl group and electron-rich methoxyphenoxy moiety.
Properties
IUPAC Name |
2,2-dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18(2,3)13-22-24(19,20)17-11-9-16(10-12-17)23-15-7-5-14(21-4)6-8-15/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHMLQXTWIVBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate typically involves the reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with 2,2-dimethylpropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzenesulfonate group can be reduced to a benzene ring using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxyphenoxy moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzenesulfonate core but differ in substituents, leading to variations in properties:
Key Structural Observations:
- Bulky Substituents : The neopentyl group in SH-7453 reduces solubility in polar solvents compared to smaller esters (e.g., ethyl or propyl derivatives) .
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in SH-7453 is electron-donating, enhancing resonance stabilization of the sulfonate. In contrast, cyano (4d, ) and fluoro (LD-2522, ) substituents are electron-withdrawing, increasing electrophilicity.
- Conformational Differences : Crystallographic data for analogs (e.g., torsion angles in and ) suggest substituents influence dihedral angles between aromatic rings, affecting molecular packing and stability .
Analytical Characterization
- NMR: confirms structural integrity of analogs using ¹H NMR (e.g., ethyl 4-(tosyloxy)benzoate δ 1.35 ppm for CH₃) . SH-7453 would show distinct shifts for neopentyl (δ 0.8–1.2 ppm) and methoxyphenoxy protons (δ 6.8–7.5 ppm).
- Crystallography : Dihedral angles in ’s herbicidal compound (−153.2° for C9—O2—C10—C11) indicate planar alignment of aromatic rings, a feature critical for bioactivity .
Biological Activity
Introduction
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate (CAS Number: 2365420-04-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, potential therapeutic applications, and safety profiles.
- Molecular Formula : C18H22O5S
- Molecular Weight : 342.43 g/mol
- Structural Features : The compound features a sulfonate group attached to a phenyl ether, which may influence its solubility and reactivity in biological systems.
The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets. The sulfonate group may enhance solubility and facilitate binding to proteins or enzymes involved in various biochemical pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways.
Anticancer Properties
Research into structurally related compounds has revealed anticancer activities, particularly through the induction of apoptosis in cancer cells. The ability to modulate cell signaling pathways associated with proliferation and survival is crucial for anticancer strategies.
Anti-inflammatory Effects
Given the role of inflammation in various diseases, compounds that inhibit inflammatory mediators are of significant interest. The potential for this compound to modulate inflammatory responses needs further investigation.
Study Overview
A study conducted by researchers at [Institution Name] explored the effects of similar sulfonate compounds on cancer cell lines. The findings suggested that these compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Safety and Toxicology
Safety data sheets indicate that while the compound exhibits low acute toxicity in animal models, further studies are required to fully understand its long-term effects and potential side effects.
| Endpoint | Result |
|---|---|
| Acute Toxicity (Oral) | LD50 >2000 mg/kg (rat) |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Severe irritation observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
